molecular formula C11H16N2O2 B13100966 2-Cyclopropyl-6-ethoxy-5-ethylpyrimidin-4(1H)-one

2-Cyclopropyl-6-ethoxy-5-ethylpyrimidin-4(1H)-one

Katalognummer: B13100966
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: RLMSFXHAZKSKKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropyl-6-ethoxy-5-ethylpyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone class. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-ethoxy-5-ethylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of Ethylated Precursors: Starting from ethylated pyrimidine derivatives, cyclization can be achieved using cyclopropyl and ethoxy substituents.

    Reaction Conditions: Typical conditions might involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch or Continuous Flow Reactors: To control reaction parameters precisely.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropyl-6-ethoxy-5-ethylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or alcohols using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halides, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidinone oxides, while reduction could produce pyrimidinone alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a bioactive compound.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: As a precursor for manufacturing pharmaceuticals or agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Cyclopropyl-6-ethoxy-5-ethylpyrimidin-4(1H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Receptor Interaction: Modulating receptor function to produce a biological response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Cyclopropyl-6-methoxy-5-ethylpyrimidin-4(1H)-one
  • 2-Cyclopropyl-6-ethoxy-5-methylpyrimidin-4(1H)-one
  • 2-Cyclopropyl-6-ethoxy-5-ethylpyridine-4(1H)-one

Uniqueness

2-Cyclopropyl-6-ethoxy-5-ethylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new drugs or materials with desired characteristics.

Eigenschaften

Molekularformel

C11H16N2O2

Molekulargewicht

208.26 g/mol

IUPAC-Name

2-cyclopropyl-4-ethoxy-5-ethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H16N2O2/c1-3-8-10(14)12-9(7-5-6-7)13-11(8)15-4-2/h7H,3-6H2,1-2H3,(H,12,13,14)

InChI-Schlüssel

RLMSFXHAZKSKKX-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(N=C(NC1=O)C2CC2)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.